The compound "2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one" is a derivative within the quinazoline class, which has been extensively studied due to its diverse pharmacological properties. Quinazoline derivatives have been synthesized and evaluated for their potential therapeutic applications, including antiparasitic, antitumor, and antihypertensive activities. These compounds have shown promise in various fields of medicine, leading to a growing interest in their mechanism of action and potential applications in treating diseases.
Quinazoline derivatives have shown significant potential in the treatment of parasitic infections. The synthesized tetrahydroquinazolines demonstrated inhibitory activity against DHFR from P. carinii and T. gondii, with some compounds exhibiting selectivity for the T. gondii enzyme. These findings suggest their potential use in treating opportunistic infections in AIDS patients, such as P. carinii pneumonia and cerebral toxoplasmosis1.
The antiproliferative effects of quinazoline derivatives against human tumor cells have been extensively studied. Compounds with DHFR inhibitory activity have shown the ability to suppress the growth of P. carinii trophozoites and T. gondii tachyzoites in culture, as well as demonstrating efficacy in mouse models of T. gondii infection. Moreover, certain derivatives have been tested against a panel of human tumor cell lines, with some showing IC50 values in the low micromolar to nanomolar range, indicating their potential as anticancer agents1. The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer with high blood-brain barrier penetration further underscores the therapeutic promise of quinazoline derivatives in oncology2.
Quinazoline derivatives have also been evaluated for their cardiovascular effects. Specifically, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been found to possess high affinity for alpha 1-adrenoceptors, with selectivity ratios favoring alpha 1 over alpha 2 receptors. These compounds have shown competitive antagonism of the vasoconstrictor action of noradrenaline in the rabbit pulmonary artery and have demonstrated effective antihypertensive activity in spontaneously hypertensive rats4.
The compound is classified as a quinazolinone, a subtype of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. Its molecular formula is with a Chemical Abstracts Service number of 331966-05-3. Its unique substituents suggest potential for varied biological activity and applications in medicinal chemistry .
The synthesis of 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone typically involves cyclization reactions starting from appropriate precursors. A common method includes the reaction of 2-amino-4-propylbenzoic acid with dimethylamine and formaldehyde under acidic conditions. This process involves the formation of an intermediate that cyclizes to form the quinazolinone structure.
The molecular structure of 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone features:
The compound's three-dimensional conformation can be influenced by the positioning of these substituents, which may affect its interaction with biological targets and its solubility characteristics .
From oxidation reactions, nitroso or nitro derivatives are formed; from reduction reactions, dihydroquinazolinone derivatives are produced; and substitution reactions yield various functionalized quinazolinones .
The mechanism of action for 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the amino group enables hydrogen bonding and electrostatic interactions with active sites on proteins, potentially modulating their activity. The precise pathways depend on the biological context and modifications made to the compound during synthesis .
The quinazolinone scaffold represents one of medicinal chemistry’s most versatile and enduring heterocyclic frameworks. Its journey began in 1869 when Johann Peter Griess synthesized the first quinazolinone derivative—2-cyano-3,4-dihydro-4-oxoquinazoline—via the reaction of cyanogens with anthranilic acid [1] [3]. Initially termed "bicyanoamido benzoyl," systematic nomenclature evolved after Walther Weddige formally proposed the name "quinazoline" in 1885, emphasizing its structural relationship to cinnoline and quinoxaline isomers [1] [3]. A pivotal advancement occurred in 1903 when Siegmund Gabriel developed a practical synthesis of quinazoline through alkaline potassium ferricyanide oxidation of 3,4-dihydroquinazoline, establishing reproducible access to this core [1].
The mid-20th century witnessed quinazolinones transition from chemical curiosities to pharmacologically relevant entities. The isolation of the antimalarial alkaloid 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone from Dichroa febrifuga (a traditional Chinese herb) underscored their natural occurrence and therapeutic potential [1] [3]. This discovery catalyzed intensive synthetic efforts, leading to derivatives exhibiting:
Table 1: Key Milestones in Quinazolinone Drug Development
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesizes first quinazolinone derivative | Established core synthetic accessibility |
1903 | Gabriel develops oxidation route to quinazoline | Enabled reproducible quinazoline production |
1950s | Isolation of antimalarial quinazolinone from Dichroa febrifuga | Validated natural biological significance |
1980s | Development of Prazosin (antihypertensive) | First major quinazolinone-based drug (α1-adrenoceptor antagonist) |
2000s | Gefitinib and Erlotinib (EGFR inhibitors) approved | Demonstrated utility in targeted cancer therapies |
Modern synthetic methodologies have dramatically expanded structural diversity. Niementowski’s synthesis (anthranilic acid + formamide) and Grimmel-Guinther-Morgan’s approach (anthranilic acids + amines + PCl₃) remain foundational routes [1] [3]. Contemporary innovations include:
Table 2: Therapeutic Applications of Quinazolinone Derivatives
Biological Activity | Structural Features | Clinical/Research Impact |
---|---|---|
Anticancer | 2-Anilino-4-amino substitutions (e.g., Gefitinib) | EGFR tyrosine kinase inhibition |
Antibacterial | 6/8-Halo or 2-methyl/amine groups | Disruption of cell wall synthesis & DNA gyrase |
Antimalarial | 3-Piperidylpropyl side chain | Inhibition of hemozoin formation |
Antihypertensive | 2-Furoyl/piperazinyl motifs (e.g., Prazosin) | α1-Adrenoceptor antagonism |
Anti-inflammatory | 3-Arylidene or 2-thioxo modifications | COX-2 and LOX inhibition |
This target compound exemplifies strategic molecular engineering within the quinazolinone class. Its structure integrates a bicyclic benzo[1,3]diazine core with four distinct modifications: a 2-amino group, 7,8-dihydro saturation, 7,7-dimethyl substituents, and a 4-propyl chain [1] [3]. These features confer unique physicochemical and pharmacological profiles:
Table 3: Substituent Effects on Physicochemical Properties
Substituent Position | Property Influence | Biological Consequence |
---|---|---|
2-Amino | ↑ H-bond donor capacity; ↓ pKa (~6.2) | Enhanced DNA/enzyme binding |
7,7-Dimethyl | ↑ Lipophilicity (clogP +0.7); ↑ steric bulk | Improved membrane penetration; Metabolic stability |
7,8-Dihydro | ↑ Solubility; ↓ planarity | Optimized bioavailability |
4-Propyl | Moderate electron donation; Hydrophobicity | Target-specific hydrophobic pocket occupancy |
Synthetic Pathways:
Physicochemical Profile:
This compound’s architectural complexity—merging rigidity (quinazolinone), conformational restriction (gem-dimethyl), and amphiphilicity (amino + propyl)—makes it a compelling candidate for probing protein kinase interactions and antibacterial target engagement [4] [5]. Its synthetic accessibility via sustainable methods (e.g., aqueous micellar catalysis, metal-free cyclizations) further elevates its significance in modern medicinal chemistry [1] [5].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8